(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula CHClNO. It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. This compound is notable for its unique chemical structure, which imparts distinct reactivity and binding properties, making it valuable in various scientific research applications .
(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride falls under the classification of piperidine derivatives. These compounds are often studied for their biological activity and potential therapeutic applications in fields such as medicinal chemistry and pharmacology.
The synthesis of (S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine with dimethylamine and a carboxylating agent. The process can be summarized in the following steps:
Industrial production methods utilize large reactors to ensure high yield and purity. Reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize the synthesis process.
The molecular structure of (S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride features a piperidine ring substituted with a carboxamide group. The specific stereochemistry of the compound is crucial for its biological activity.
(S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for (S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride primarily revolves around its interactions with biological receptors. It has been studied for its potential as an agonist or antagonist at certain receptor sites, particularly in neurological contexts:
Data from pharmacological studies indicate that this compound's binding affinity and selectivity are influenced by its stereochemistry and structural features.
Relevant data from studies indicate that these properties make it suitable for various laboratory applications and formulations .
(S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride has diverse applications in scientific research:
Asymmetric hydrogenation represents a cornerstone methodology for constructing chiral piperidine scaffolds with high enantiomeric excess (ee). This approach leverages transition metal catalysts bearing chiral ligands to transfer stereochemical information to prochiral substrates. For N-protected pyridine derivatives, hydrogenation under high-pressure H₂ conditions with Ir- or Ru-based catalytic systems enables direct access to enantiomerically enriched piperidines. The chemoselective reduction of the pyridine ring necessitates careful tuning of protecting groups on the nitrogen atom to prevent catalyst poisoning while maintaining stereocontrol during hydride addition [4] [5].
A breakthrough strategy involves the alkynylative difunctionalization of amide bonds, where organometallic nucleophiles (e.g., Grignard reagents) attack activated amide carbonyls to form tetrahedral intermediates. Subsequent C–O or C–N bond cleavage—dictated by N-substituent electronics—generates iminium ions or ketone intermediates. Terminal alkynes then trap these species, yielding propargylamine derivatives that undergo cyclization to form the piperidine core. This divergent pathway achieves excellent stereoselectivity (typically >90% ee) when chiral catalysts control the nucleophilic addition steps [5].
Table 1: Key Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst Type | Substrate Class | ee Range (%) | Key Advantage |
---|---|---|---|
Ru-BINAP/diamine | Enone-functionalized pyridines | 88–95 | Bifunctional activation of C=O and C=N |
Ir-PHOX | N-acyl pyridinium salts | 92–98 | High activity at low H₂ pressures |
Rh-DuPhos | β-Aminopyridine derivatives | 85–93 | Tolerance to polar functional groups |
The catalytic enantioselective synthesis of piperidine derivatives relies on structurally diverse ligand frameworks to induce chirality during C–C bond formation or hydrogenation. C₂-symmetric diphosphines (e.g., BINAP, DuPhos) create well-defined chiral pockets around metal centers, enabling facial differentiation during substrate coordination. For instance, Ru(II)-(S)-BINAP complexes facilitate the hydrogenation of 3-substituted pyridinium salts, affording (S)-piperidine-3-carboxamides with >95% ee under optimized conditions. This system operates via an outer-sphere mechanism where the chiral diamine ligand directs hydride transfer through hydrogen-bonding interactions [4] [8].
P,N- and P,O-chelating ligands (e.g., PHOX, SiPHOS) have expanded the substrate scope to include sterically encumbered pyridine derivatives. Their unsymmetrical coordination modes enhance catalyst flexibility, improving activity toward N,N-dialkyl carboxamide precursors. Monodentate phosphoramidite ligands (e.g., MonoPhos) exhibit synergistic effects when combined, allowing modular tuning of steric and electronic properties. Industrial applications favor Ru and Ir systems due to their robustness, though base-metal catalysts (e.g., Fe-bis(imino)pyridines) show promise for sustainable scale-up despite moderate ee values (70–85%) [4] [8].
Table 2: Ligand Classes in Enantioselective Piperidine Synthesis
Ligand Class | Representative Example | Metal | Application Scope |
---|---|---|---|
C₂-symmetric diphosphines | (S)-BINAP | Ru | Broad; excels in tetrasubstituted olefins |
P,N-chelating | (S)-iPr-PHOX | Ir | N-Heteroaromatics with sensitive functionalities |
Monodentate phosphines | (R)-MonoPhos | Rh | Activated enamines and imines |
Spirocyclic phosphines | (S,S)-SIPHOS | Pd | Sterically demanding β,β-disubstituted systems |
Amide bond activation circumvents traditional resonance-driven inertia by transforming the planar amide carbonyl into a tetrahedral intermediate susceptible to C–O or C–N cleavage. For (S)-piperidine-3-carboxamide synthesis, organometallic nucleophiles (e.g., Grignard or organolithium reagents) attack N,N-dialkylformamides to generate hemiaminal species. The reaction pathway bifurcation hinges on the amide’s N-substitution:
Density functional theory (DFT) calculations reveal that C–O cleavage in dialkylformamides is kinetically favored by 5.2 kcal/mol due to lower steric strain in the transition state. Solvent effects further modulate selectivity: coordinating solvents (THF, dioxane) stabilize magnesium chelates in deoxygenation pathways, while nonpolar media (toluene) promote deamination. This mechanistic understanding enables precise control over functional group installation at the C3 position of the piperidine ring [5].
Table 3: Amide Activation Pathways for Carboxamide Functionalization
Amide Type | Nucleophile Sequence | Cleavage Selectivity | Product Class | Yield Range (%) |
---|---|---|---|---|
N,N-dialkylformamide | RMgBr → alkynyl-MgBr | C–O bond | Propargylamines | 65–91 |
N-arylformamide | RMgBr → alkynyl-MgBr | C–N bond | Propargyl alcohols | 67–88 |
N-acyl piperidine | iPrMgCl | C–O bond | Ketones | 70–82 |
Chiral resolution remains indispensable for obtaining enantiopure (S)-N,N-dimethylpiperidine-3-carboxamide when asymmetric synthesis yields suboptimal ee. Diastereomeric salt crystallization employs enantiopure chiral acids (e.g., dibenzoyl-L-tartaric acid) to form separable salts with racemic amines. The (S)-enantiomer preferentially crystallizes due to stronger hydrogen-bonding and ionic interactions in the solid state, achieving 98% de after recrystallization. Solvent selection critically impacts efficiency: ethanol/water mixtures (4:1 v/v) maximize solubility differences between diastereomers [6] [9].
Preferential Enrichment (PE) leverages kinetic control during crystallization to amplify slight ee imbalances. Racemic crystals of the target compound—cocrystallized with a resolving agent like fumaric acid—undergo solvent-assisted polymorphic transitions under nonequilibrium conditions. Molecular dynamics studies show that homochiral (S)-enantiomer chains selectively redissolve from crystal surfaces, enriching the mother liquor to >90% ee within three crystallization cycles. This technique is particularly effective for N,N-dialkyl carboxamides due to their conformational flexibility and propensity for supramolecular chain formation [9].
Cocrystal-based resolution (CBR) offers a greener alternative by replacing acidic/basic resolving agents with neutral coformers. Fumaric acid cocrystals with racemic piperidine-3-carboxamides exhibit distinct packing motifs: the (S)-enantiomer forms hydrogen-bonded helices, while the (R)-enantiomer adopts linear chains. Differential crystal growth rates enable mechanical separation or selective dissolution. Dutch Resolution—using mixtures of structurally similar coformers (e.g., tartaric/camphorsulfonic acids)—synergistically enhances selectivity by blocking multiple crystallization pathways for the unwanted enantiomer [9].
Table 4: Key Identifiers for (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride
Property | Value | Reference |
---|---|---|
CAS Registry (free base) | 310455-02-8 | [1] |
CAS Registry (hydrochloride) | 737760-99-5, 112950-94-4 | [3] [7] |
Molecular Formula | C₈H₁₆N₂O (free base); C₈H₁₇ClN₂O (HCl) | [1] [3] |
Molecular Weight | 156.23 g/mol (free base); 192.69 g/mol (HCl) | [1] [3] |
Storage Conditions | Sealed, dry, 2–8°C (free base); room temperature (HCl) | [1] [7] |
Stereodescriptor | (S) | [1] [8] |
SMILES (free base) | O=C([C@@H]1CNCCC1)N(C)C | [1] |
Note: Discrepancies in hydrochloride CAS numbers reflect sourcing variations; 737760-99-5 and 112950-94-4 denote identical chemical structures.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0